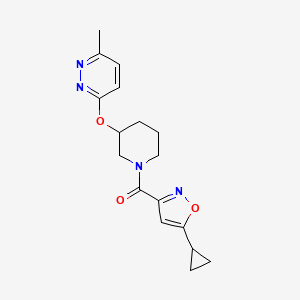

![molecular formula C18H23N3O3S B2670041 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097895-51-5](/img/structure/B2670041.png)

2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

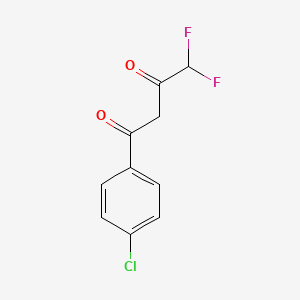

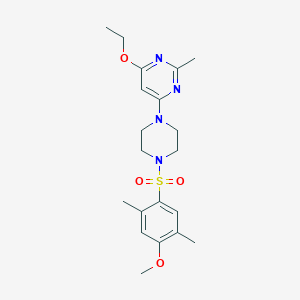

“2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic compound. It contains a quinoxaline group, which is a type of nitrogen-containing heterocycle . The compound also features a pyrrolidine ring, another type of nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Halogenation of Pyrroloquinoxalines : A method for selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines has been developed. This process is significant in diversifying compounds similar to 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, which are crucial in pharmaceutical research and organic synthesis (Le et al., 2021).

Catalytic Processes

- Bismuth(III)-Catalyzed Synthesis of Quinoxalines : The rapid synthesis of 2,3-disubstituted quinoxalines, which are structurally related to 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, has been achieved using bismuth(III) triflate under mild conditions, suggesting its potential use in similar syntheses (Yadav et al., 2008).

Green Chemistry Approaches

- Aerobic Oxidative Synthesis : An eco-friendly method for preparing pyrrolo[1,2-a]quinoxalines, akin to the subject compound, has been developed. This process uses dioxygen as the terminal oxidant and eliminates the need for extra metals and additives, emphasizing the potential for sustainable synthesis methods in this area of research (Li et al., 2017).

Organic Salt Synthesis

- Synthesis and Characterization of Organic Salt : The synthesis and extensive characterization of an organic salt similar to 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline have been reported. The study highlights the potential for creating new compounds in this class, which could have applications in various fields, including pharmaceuticals (Faizi et al., 2018).

Heterocyclic Compound Synthesis

- Synthesis of Quinoxaline Derivatives : Research has explored the synthesis of quinoxaline derivatives under green conditions, highlighting the role of quinoxalines in pharmaceutical research due to their unique pharmacological applications (Sajjadifar et al., 2020).

Propiedades

IUPAC Name |

2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c22-25(23,15-6-2-1-3-7-15)21-11-10-14(13-21)24-18-12-19-16-8-4-5-9-17(16)20-18/h4-5,8-9,12,14-15H,1-3,6-7,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXDMOVLIIKOKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2669958.png)

![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)

![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/no-structure.png)

![(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2669980.png)